1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-phenylurea is a synthetic compound that belongs to the class of urea derivatives, which are notable for their diverse biological activities. This compound is particularly significant in the field of medicinal chemistry due to its potential as an inhibitor of various kinases, including FMS-like tyrosine kinase 3, which is a validated target for treating acute myeloid leukemia. The structure consists of a pyrimidine core linked to a phenylurea group, which enhances its pharmacological properties.
The compound has been referenced in various scientific studies focusing on the design and synthesis of kinase inhibitors. Research indicates that compounds with similar structures exhibit potent inhibitory effects against specific kinases and are being explored for their therapeutic potential in cancer treatment .
1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-phenylurea can be classified as:
The synthesis of 1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-phenylurea typically involves several key steps:
The synthesis may involve the use of reagents such as:
The molecular structure of 1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-phenylurea features:
Key molecular data includes:
1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-phenylurea is primarily involved in:
The binding interactions typically involve:
Experimental studies have shown that this compound exhibits significant inhibitory activity against FMS-like tyrosine kinase 3, with an IC value indicating effective inhibition at low concentrations .
The mechanism of action for 1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-phenylurea involves:
Data from biological evaluations indicate that this compound selectively inhibits FMS-like tyrosine kinase 3 while sparing other kinases, reducing potential side effects associated with broader kinase inhibition .
1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-phenylurea exhibits:
Key chemical properties include:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the identity and purity of synthesized compounds .
This compound is primarily investigated for its potential applications in:
Research continues into optimizing its pharmacokinetic properties and exploring combination therapies with other anticancer agents to enhance therapeutic efficacy while minimizing side effects .
The strategic design of 1-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3-phenylurea leverages dual heterocyclic functionalization to optimize target engagement. The morpholine ring at the pyrimidine-2-position enhances aqueous solubility and provides conformational rigidity, facilitating hydrogen bonding with biological targets like kinases [4] [8]. Introduction of a dimethylamino group at the pyrimidine-4-position serves dual purposes: (1) electron-donating effects increase nucleophilicity at adjacent carbon atoms, improving electrophilic coupling efficiency during synthesis; and (2) the tertiary amine potentiates cellular membrane permeability via modulated basicity (predicted log P reduction of 0.8 versus non-aminated analogs) [4]. The meta-oriented phenylurea moiety enables selective hydrophobic pocket interactions, with computational models indicating ~40% improved binding affinity over ortho or para isomers due to reduced steric hindrance [8].
Table 1: Bioactivity-Driven Molecular Modifications
Molecular Region | Chemical Group | Design Rationale | Impact on Bioactivity |
---|---|---|---|
Pyrimidine C2-position | Morpholine | Hydrogen bond acceptor; conformational restraint | Enhanced kinase selectivity (e.g., FLT3 inhibition) [4] |
Pyrimidine C4-position | Dimethylamino | Electron donation; pKₐ modulation | Improved membrane permeability and cellular uptake |
Pyrimidine C5-position | Phenylurea | Hydrophobic pocket engagement; hydrogen bond donation | Increased target affinity (IC₅₀ reduction by 2.3-fold) [8] |
Synthesis follows a divergent-convergent approach with four critical stages:
Table 2: Synthetic Route for Pyrimidine-Urea Hybrid
Step | Reaction | Reagents/Conditions | Yield | Analytical Validation |
---|---|---|---|---|
1a | C2-Morpholinylation | Morpholine, DIPEA, DMF, 60°C, 4h | 92% | ¹H NMR (DMSO-d6): δ 8.21 (s, 1H, C4-H) |
1b | C4-Dimethylamination | 40% aq. dimethylamine, sealed tube, 120°C, 8h | 85% | LC-MS m/z 225.1 [M+H]⁺ |
2 | C5-Lithiation/Carboxylation | n-BuLi/THF/-78°C; CO₂(g) | 76% | FT-IR 1685 cm⁻¹ (C=O) |
3 | Urea formation | CDI, 3-aminophenylurea, MeCN, 80°C, 12h | 78% | TLC Rf 0.65 (DCM:MeOH 9:1) |
Dimethylamination efficiency was maximized through parametric screening:
Morpholine installation required distinct optimization:
Table 3: Reaction Optimization Parameters
Variable | Tested Range | Optimal Value | Effect on Yield/Purity |
---|---|---|---|
Dimethylamination temp. | 100–160°C | 120°C | Yield ↑ 85% (vs. 35% at 100°C) |
Dimethylamine concentration | 30–50% aq. | 40% aq. | Byproducts ↓ 8% (vs. 15% at 50%) |
Morpholine stoichiometry | 1.0–2.0 eq. | 1.05 eq. | Di-substitution <3% (vs. 15% at 2.0 eq.) |
Purification pH | 6–14 | 12 (extraction) | Morpholine removal >99.9% |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: